(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine
Description
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXWAWXKAMINMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution with 4-Chlorophenyl Group:
Attachment of the Ethylamine Chain: The final step involves the attachment of the ethylamine chain to the pyridazine ring via an ether linkage, which can be facilitated by using an appropriate base and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for various chemical modifications, making it valuable in synthetic chemistry.
- Study of Reaction Mechanisms : Researchers utilize this compound to investigate reaction mechanisms involving heterocycles and aromatic compounds.
Biology
- Antimicrobial Properties : Studies have indicated that (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Preliminary research suggests potential anti-inflammatory properties, which could be explored for therapeutic applications in inflammatory diseases.
Medicine
- Therapeutic Agent Development : The compound is under investigation for its potential use as a therapeutic agent against various diseases, including cancer and neurodegenerative disorders. Its ability to interact with specific biological targets may lead to the development of novel treatments.
- Drug Design : As part of drug design studies, this compound can be modified to enhance its efficacy and reduce side effects.
Industry
- Material Development : In industrial applications, this compound is explored for creating new materials with desired chemical properties.
- Chemical Processes : The compound can be utilized in the synthesis of other chemicals and materials, contributing to advancements in chemical manufacturing processes.
Uniqueness
The unique combination of the pyridazine ring, 4-chlorophenyl group, and ethylamine chain in this compound imparts distinct chemical reactivity and biological activity compared to other derivatives. This uniqueness enhances its applicability in research and industry.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.
-
Anti-inflammatory Research :
- In vivo experiments demonstrated that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
-
Drug Development Trials :
- Early-stage trials are exploring the use of this compound as a scaffold for developing new drugs targeting neurological diseases, with promising preliminary results indicating neuroprotective effects.
Mechanism of Action
The mechanism of action of (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Pyridazine vs. Quinazoline Derivatives
- Target Compound : Pyridazine core with 4-chlorophenyl and ethoxyethylamine substituents.
- Analog: Quinazoline derivatives (e.g., 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine, 7n from ). Key Differences: Quinazoline (a fused benzene-pyrimidine ring) offers a larger π-system and additional hydrogen-bonding sites compared to pyridazine. Impact: Quinazolines often exhibit enhanced binding to kinase targets due to their planar structure, whereas pyridazine derivatives may favor different receptor interactions .
Pyridazine vs. 1,3,5-Oxadiazine Derivatives
- Analog : 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines ().
- Key Differences : The 1,3,5-oxadiazine core introduces two nitrogen atoms and a trichloromethyl group, enhancing electronegativity and steric bulk.
- Impact : Oxadiazines are typically synthesized via dehydrosulfurization (e.g., using I₂/Et₃N), a method distinct from pyridazine synthesis routes. Their trichloromethyl group may improve metabolic stability but reduce solubility .
Substituent Variations
Aromatic Ring Modifications
- Analog: {2-[(6-Pyridin-2-ylpyridazin-3-yl)oxy]ethyl}amine (CAS 1283108-37-1, ). Key Differences: Replaces 4-chlorophenyl with pyridin-2-yl. The basic pyridine nitrogen may also alter protonation states under physiological conditions .
Linker Group Modifications
- Analog : 6-(4-Chlorophenyl)pyridazin-3-ylamine (CAS 1018127-44-0, ).
- Key Differences : Replaces ethoxyethylamine with methoxyethylamine.
- Impact : Methoxy’s smaller size and higher polarity may reduce steric hindrance and increase metabolic oxidation susceptibility compared to ethoxy .
Biological Activity
(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C12H12ClN3O and features a pyridazine ring substituted with a 4-chlorophenyl group and an ethylamine chain. The unique structural components contribute to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways. For instance, related pyridazine derivatives have shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis .
- Receptor Modulation : It has the potential to modulate receptor activity, affecting signal transduction pathways critical for cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, it was found to be effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Antitumor Activity
Preliminary studies have explored the antitumor potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridazine derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Anti-inflammatory Mechanisms : In a controlled experiment, this compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The compound significantly reduced nitric oxide production, highlighting its potential therapeutic role in inflammatory diseases .
- Antitumor Activity : A recent study focused on the effects of this compound on human lung cancer cells. Treatment resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through Annexin V staining assays .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyridazine Derivatives | Varies | Antimicrobial, Antitumor |
| 4-Chlorophenyl Compounds | Varies | Antimicrobial |
| Ethylamine Derivatives | Varies | Antitumor |
This compound stands out due to its unique combination of structural features that enhance its biological activity compared to other similar compounds.
Q & A
Q. What are the optimized synthetic routes for (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine, and how do reaction conditions influence yield?
The synthesis of pyridazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, pyridazin-3-yl ether derivatives can be synthesized via condensation of chloropyridazines with alkoxyethylamines under basic conditions (e.g., triethylamine in toluene) . Optimizing reaction temperature (e.g., 0–10°C for electrophilic substitutions) and solvent polarity (e.g., chloroform for reflux) is critical to minimize side products. Yield improvements (≥80%) are achievable by controlling stoichiometry and using anhydrous conditions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Key for confirming the ethoxyethylamine linkage and chlorophenyl substitution pattern. Aromatic protons in the pyridazine ring appear as doublets (δ 7.2–8.5 ppm), while the ethyloxy chain shows triplet/multiplet signals (δ 3.5–4.5 ppm) .
- HPLC-MS : Essential for purity assessment (>98%) and molecular ion verification (e.g., [M+H]+ at m/z 306.7) .
- FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) .
Q. What preliminary bioactivity assays are recommended for this compound?
Initial screening should focus on:
- Enzyme inhibition : Test against kinases or phosphodiesterases using fluorometric assays, given pyridazine’s role in ATP-mimetic scaffolds .
- Antimicrobial activity : Follow CLSI guidelines with agar dilution methods against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Core modifications : Replace the 4-chlorophenyl group with fluorophenyl or methylenedioxyphenyl moieties to assess electronic effects on binding affinity .
- Linker optimization : Vary the ethyloxy chain length (e.g., propyl vs. ethyl) to evaluate steric hindrance in target pockets .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with activity against COX-2 or 5-HT3 receptors .
Q. What experimental strategies resolve contradictory data in mechanistic studies?
- Orthogonal assays : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to validate target engagement if initial results conflict .
- Metabolite profiling : Use LC-HRMS to identify off-target metabolites in hepatic microsomes, which may explain discrepancies between in vitro and in vivo activity .
- Kinetic analysis : Employ stopped-flow spectroscopy to dissect time-dependent inhibition mechanisms .
Q. How can advanced analytical methods address stability and degradation issues?
Q. What computational tools are effective in predicting physicochemical properties?
Q. How should researchers design multi-parametric optimization for in vivo studies?
- Dose-ranging : Apply factorial design (e.g., 2^3 matrix) to vary dose, frequency, and route (oral vs. IP) while monitoring plasma exposure (LC-MS/MS) .
- Toxicokinetics : Integrate histopathology (e.g., liver/kidney sections) with serum biomarkers (ALT, creatinine) to balance efficacy and safety .
Methodological Notes
- Contradictions in evidence : The mechanism of pyridazine derivatives remains partially unresolved; prioritize target deconvolution via CRISPR-Cas9 screens or chemoproteomics .
- Data gaps : Limited data on environmental fate (e.g., biodegradation) warrant OECD 301F testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
